molecular formula C21H18N2O2S B2637757 (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile CAS No. 476668-88-9

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile

Cat. No.: B2637757
CAS No.: 476668-88-9
M. Wt: 362.45
InChI Key: XTZCMXOVXMVNDR-YVLHZVERSA-N
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Description

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring, a dimethoxyphenyl group, and a tolyl acrylonitrile moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an oxidizing agent such as iodine to yield the thiazole ring.

    Acrylonitrile Addition: The thiazole derivative is then subjected to a Knoevenagel condensation reaction with p-tolylacetonitrile in the presence of a base such as piperidine. This reaction forms the this compound compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the nitrile group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), often in the presence of a catalyst.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the nitrile group converted to an amine.

    Substitution: Functionalized derivatives with new substituents on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential pharmacological properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent. Researchers are investigating its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, the compound’s potential therapeutic applications are being explored. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells. The exact molecular targets and pathways are still under investigation, but its effects on cellular processes are of significant interest.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-methoxyphenyl)acrylonitrile: Similar structure with a methoxy group instead of a tolyl group.

    (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-chlorophenyl)acrylonitrile: Contains a chlorophenyl group instead of a tolyl group.

    (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-fluorophenyl)acrylonitrile: Contains a fluorophenyl group instead of a tolyl group.

Uniqueness

What sets (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

(Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-14-4-6-15(7-5-14)10-17(12-22)21-23-18(13-26-21)16-8-9-19(24-2)20(11-16)25-3/h4-11,13H,1-3H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZCMXOVXMVNDR-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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